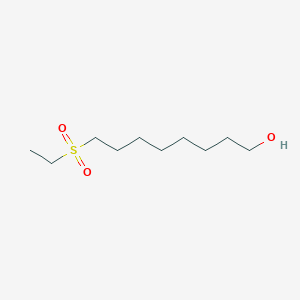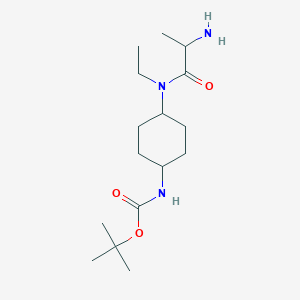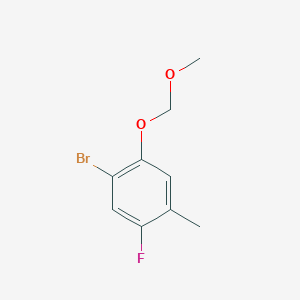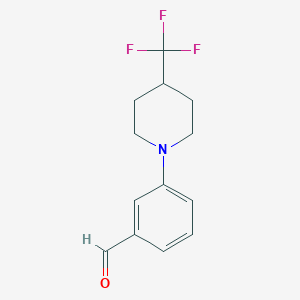![molecular formula Bi4Ge3O12 B14772805 tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane is a complex organometallic compound that features both bismuth and germanium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane typically involves the reaction of bismuth and germanium precursors under controlled conditions. One common method involves the use of bismuth chloride and germanium dioxide as starting materials. These reactants are subjected to a series of steps including hydrolysis, condensation, and oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process often requires precise control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are also used to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-bismuth compounds, while reduction can produce bismuth-germanium alloys .
Wissenschaftliche Forschungsanwendungen
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can disrupt biological processes by binding to active sites or altering membrane permeability. These interactions are mediated by the unique electronic and structural properties of the bismuth and germanium atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-oxo-1-tert-butylimidazolyl)hydroborato ligands: Similar in structure but with different metal centers.
Tris(2-oxo-1-methylbenzimidazolyl)hydroborato ligands: Another related compound with distinct applications.
Uniqueness
Tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane is unique due to its combination of bismuth and germanium, which imparts specific electronic and structural characteristics. These properties make it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
Molekularformel |
Bi4Ge3O12 |
|---|---|
Molekulargewicht |
1245.8 g/mol |
IUPAC-Name |
tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane |
InChI |
InChI=1S/4Bi.3GeO3.3O/c;;;;3*2-1(3)4;;;/q3*+1;+3;3*-2;;; |
InChI-Schlüssel |
UQLRZJSPQDESCB-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Ge](O[Bi]=O)O[Bi](O[Ge](=O)O[Bi]=O)O[Ge](=O)O[Bi]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
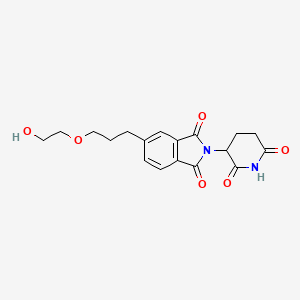

![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)
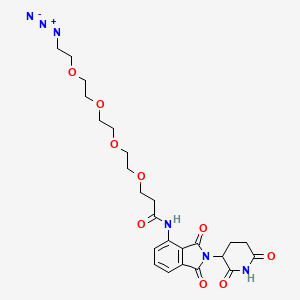
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)
